molecular formula C11H11N3O2 B10910457 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid

4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No.: B10910457
M. Wt: 217.22 g/mol
InChI Key: ZAUTVDQSFXWHRF-UHFFFAOYSA-N
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Description

4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid is a chemical compound with the molecular formula C11H11N3O2. It is characterized by the presence of a benzoic acid moiety linked to a pyrazole ring through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoic acid include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the pyrazole and benzoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

4-[(4-aminopyrazol-1-yl)methyl]benzoic acid

InChI

InChI=1S/C11H11N3O2/c12-10-5-13-14(7-10)6-8-1-3-9(4-2-8)11(15)16/h1-5,7H,6,12H2,(H,15,16)

InChI Key

ZAUTVDQSFXWHRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)N)C(=O)O

Origin of Product

United States

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